molecular formula C25H29ClN4O4 B11283229 ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate

ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B11283229
M. Wt: 485.0 g/mol
InChI Key: KYEOEKYSRNCHRD-UHFFFAOYSA-N
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Description

Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis.

    Functionalization: The indole core is then functionalized with the 3-[4-(3-chlorophenyl)piperazino]propanoyl group and the ethyl ester group at the appropriate positions.

    Final Product: The final product is obtained after purification and characterization.

Chemical Reactions Analysis

Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C25H29ClN4O4

Molecular Weight

485.0 g/mol

IUPAC Name

ethyl 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propanoylamino]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C25H29ClN4O4/c1-3-34-25(32)24-23(20-16-19(33-2)7-8-21(20)27-24)28-22(31)9-10-29-11-13-30(14-12-29)18-6-4-5-17(26)15-18/h4-8,15-16,27H,3,9-14H2,1-2H3,(H,28,31)

InChI Key

KYEOEKYSRNCHRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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